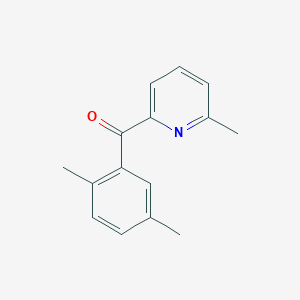

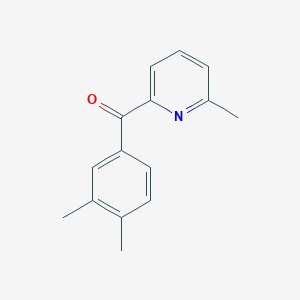

2-(4-Isopropylbenzoyl)-5-methylpyridine

Descripción general

Descripción

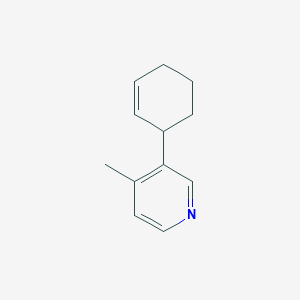

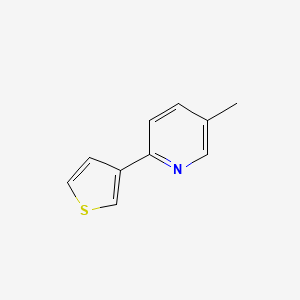

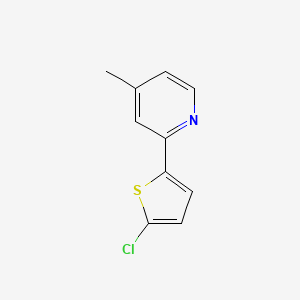

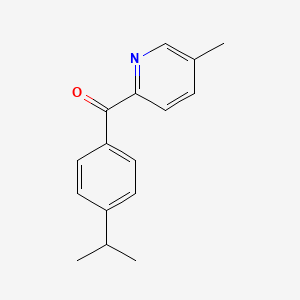

2-(4-Isopropylbenzoyl)-5-methylpyridine is a pyridine derivative . The IUPAC name for this compound is (4-isopropylphenyl)(5-methyl-2-pyridinyl)methanone . The molecular weight of this compound is 239.32 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a benzoyl group with an isopropyl substituent . The InChI code for this compound is 1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3 .Aplicaciones Científicas De Investigación

Electrophoretic Separation : The substituted methylpyridines, including compounds similar to 2-(4-Isopropylbenzoyl)-5-methylpyridine, have been studied for their behavior in electrophoretic separation. This process is enhanced using cationic surfactants to suppress electroosmotic flow, providing insights into the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis (Wren, 1991).

Electroluminescent Properties : Mono-cyclometalated Pt(II) complexes, incorporating 2-methylpyridine derivatives, have been synthesized. These complexes, used in electroluminescent applications, exhibit unique π−π stacking and Pt−Pt distances, providing insights into structural characterization and electroluminescent properties (Ionkin et al., 2005).

Synthesis of Imidazopyridines : Imidazopyridine, a fused bicyclic heterocycle, often incorporates 2-methylpyridine derivatives in its structure. This compound has wide applications in medicinal chemistry and material science. Various synthetic strategies for imidazopyridines have been explored, highlighting its versatility in chemistry (Bagdi et al., 2015).

Fluorescent Labeling in Quantitative Analysis : α,β-Unsaturated carbonyl compounds and 2-methylpyridines, including structures similar to this compound, can be used as fluorescent labeling reagents. They are particularly useful for the quantitative analysis of carnitine, showcasing their application in biochemical analysis (Nakaya et al., 1996).

Corrosion Inhibition : 2-Amino-4-methylpyridine has been investigated for its corrosion inhibition properties on mild steel. The study reveals its physical adsorption on metal surfaces and its relation to the electronic structure of the molecule. This application is crucial in material science and industrial applications (Mert et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as phthalides, exhibit a wide range of pharmacological activities including action on the central nervous system, anti-angina, anti-platelet aggregation, anti-smooth muscle proliferation, anti-thrombosis, cardiac function modulation, and protection against cerebral ischemia .

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(4-Isopropylbenzoyl)-5-methylpyridine may interact with its targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds, such as phthalides, have been used to elucidate the biosynthetic pathway and establish syn-configuration of various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 23931 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds, such as phthalides, have been found to exhibit antifungal and antibacterial activity against various human pathogenic bacterial and fungal strains .

Action Environment

It’s known that the reactivity of similar compounds, such as benzylic halides, can be influenced by factors such as temperature and the presence of other chemical species .

Análisis Bioquímico

Biochemical Properties

2-(4-Isopropylbenzoyl)-5-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. For instance, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. In vitro and in vivo experiments have demonstrated that prolonged exposure to this compound can lead to gradual changes in cell behavior, including alterations in cell cycle progression and apoptosis. The stability of the compound under different conditions, such as temperature and pH, also plays a crucial role in determining its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in cellular and systemic processes. For example, studies in rodent models have shown that high doses of this compound can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the initial oxidation of this compound, leading to the formation of reactive intermediates. These intermediates are further processed by conjugation with glucuronic acid or sulfate, enhancing their solubility and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different tissues depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For instance, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound within specific subcellular regions can also affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

(5-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11(2)13-5-7-14(8-6-13)16(18)15-9-4-12(3)10-17-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLDTXVWTBEITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.